N-(1H-indol-4-yl)-4-(1-methyl-1H-indol-3-yl)butanamide
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Overview
Description
N-(1H-indol-4-yl)-4-(1-methyl-1H-indol-3-yl)butanamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are commonly found in natural products, pharmaceuticals, and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-4-yl)-4-(1-methyl-1H-indol-3-yl)butanamide typically involves the following steps:
Formation of the Indole Moieties: The indole rings can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Linking the Indole Moieties: The two indole rings are connected via a butanamide linker. This can be achieved through a series of reactions, including amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-4-yl)-4-(1-methyl-1H-indol-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The indole rings can be oxidized to form indole-2,3-diones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form dihydroindole derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, and acylating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Indole-2,3-diones.
Reduction: Dihydroindole derivatives.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
N-(1H-indol-4-yl)-4-(1-methyl-1H-indol-3-yl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(1H-indol-4-yl)-4-(1-methyl-1H-indol-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The indole moieties can interact with various enzymes, receptors, and proteins, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact mechanism of action may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(1H-indol-3-yl)-4-(1-methyl-1H-indol-3-yl)butanamide: Similar structure but with different substitution patterns on the indole rings.
N-(1H-indol-4-yl)-4-(1-ethyl-1H-indol-3-yl)butanamide: Similar structure but with an ethyl group instead of a methyl group on one of the indole rings.
Uniqueness
N-(1H-indol-4-yl)-4-(1-methyl-1H-indol-3-yl)butanamide is unique due to its specific substitution pattern and the presence of a butanamide linker. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C21H21N3O |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(1H-indol-4-yl)-4-(1-methylindol-3-yl)butanamide |
InChI |
InChI=1S/C21H21N3O/c1-24-14-15(16-7-2-3-10-20(16)24)6-4-11-21(25)23-19-9-5-8-18-17(19)12-13-22-18/h2-3,5,7-10,12-14,22H,4,6,11H2,1H3,(H,23,25) |
InChI Key |
HGBYWLPULCDSMX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCCC(=O)NC3=CC=CC4=C3C=CN4 |
Origin of Product |
United States |
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